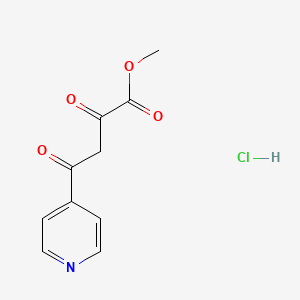

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride

Description

Properties

CAS No. |

2866334-53-2 |

|---|---|

Molecular Formula |

C10H10ClNO4 |

Molecular Weight |

243.64 g/mol |

IUPAC Name |

methyl 2,4-dioxo-4-pyridin-4-ylbutanoate;hydrochloride |

InChI |

InChI=1S/C10H9NO4.ClH/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7;/h2-5H,6H2,1H3;1H |

InChI Key |

AHZYQAHMCKOZJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=NC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Parent Compound)

The precursor ketoester is synthesized via base-catalyzed condensation of 4-acetylpyridine with diethyl oxalate, followed by esterification and acidification steps.

- A solution of 4-acetylpyridine (10 mmol, 1.21 g, 1.1 mL) and diethyl oxalate (10 mmol, 1.46 g, 1.5 mL) is prepared in diethyl ether.

- This solution is slowly added to a cold, stirred solution of freshly prepared sodium methoxide (12 mmol, generated from 0.28 g sodium metal in 6 mL of 99.9% methanol) maintained in an ice bath.

- The reaction mixture is stirred for 1 hour, during which the sodium salt of the product precipitates.

- The solid is filtered, washed with methanol/diethyl ether, and dried.

- The sodium salt is dissolved in water, acidified to pH 3-4 with 10% acetic acid, and cooled to 0°C for 30 minutes to precipitate the free ketoester.

- The precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Acetylpyridine + Diethyl oxalate | Sodium methoxide in methanol, 0°C, 1 h | Sodium salt intermediate | - |

| Acidification with acetic acid | pH 3-4, 0°C, 30 min | Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | ~66.6 |

Conversion to Hydrochloride Salt

The free ketoester is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethereal hydrogen chloride solution). This step improves the compound’s stability and facilitates purification by crystallization.

- The ketoester is dissolved in ethanol.

- Hydrogen chloride gas or a solution of hydrogen chloride in ethanol is bubbled or added to the solution.

- The resulting hydrochloride salt precipitates out and is collected by filtration.

- The solid is washed and dried under vacuum to yield methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride.

Alternative Synthetic Routes and Related Reagents

Recent research on heterocyclic group transfer reactions using hypervalent iodine(III) reagents (N-HVI reagents) has enabled the synthesis of diverse pyridinium salts, which can be precursors or analogs of pyridyl-substituted ketoesters. These methods involve:

- Generation of N-HVI reagents via reaction of (diacetoxyiodo)benzene with trimethylsilyl trifluoromethanesulfonate and pyridine derivatives.

- Subsequent reaction with suitable substrates to form pyridinium salts under mild, metal-free conditions.

- These methods provide alternative synthetic routes to functionalized pyridyl compounds and may be adapted for derivatives of methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Analytical Data and Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance Spectroscopy:

- ^1H NMR and ^13C NMR spectra confirm the ketoester structure and pyridine substitution pattern. Chemical shifts correspond to the methyl ester, keto groups, methylene protons, and aromatic pyridine protons.

- Mass Spectrometry:

- High-resolution mass spectrometry confirms the molecular ion consistent with the hydrochloride salt.

- Infrared Spectroscopy:

- Characteristic carbonyl stretching frequencies for keto and ester groups are observed.

- Melting Point:

- The hydrochloride salt exhibits a distinct melting point, indicative of purity and crystallinity.

- Purification:

- Flash chromatography and recrystallization from ethanol are used to obtain pure compounds.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Condensation | 4-Acetylpyridine + Diethyl oxalate + Sodium methoxide (methanol, 0°C, 1 h) | Formation of sodium salt intermediate |

| 2. Acidification | 10% Acetic acid, pH 3-4, 0°C, 30 min | Precipitation of free ketoester |

| 3. Purification | Filtration, washing, recrystallization (ethanol) | Pure methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate |

| 4. Salt Formation | Treatment with HCl in ethanol | Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Key Compounds for Comparison

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Patent EP 4 374 877 A2)

Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate

Methyl 2,4-dioxo-4-phenylbutanoate

Structural Differences

Physicochemical Properties

NMR Data Comparison

Solubility and Stability

- The pyridinyl group in the target compound likely enhances polarity and aqueous solubility compared to non-aromatic analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, which relies on tertiary-butyl groups for lipophilicity.

- Hydrochloride salts in both compounds improve crystallinity and thermal stability.

Biological Activity

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₉ClN₄O₄

- Molecular Weight : 248.65 g/mol

- IUPAC Name : Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride

- Canonical SMILES : COC(=O)C(=O)CC(=O)C1=CN=CC=C1

Biological Activities

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial properties against several strains of bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It has been particularly noted for its activity against breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity may be beneficial in treating inflammatory diseases.

The mechanism by which methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It is believed to interact with various receptors, modulating signaling pathways associated with inflammation and immune responses.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death and providing its antimicrobial effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics. The study emphasized the potential for developing new antimicrobial agents based on this structure.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions to maximize yield for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride?

Methodological Answer:

The synthesis typically involves esterification and cyclization steps. Key parameters include:

- Temperature: Maintain 0–5°C during HCl addition to prevent side reactions (e.g., over-hydrolysis) .

- Solvent System: Use anhydrous dioxane for HCl dissolution to enhance reaction homogeneity .

- Reactant Ratios: A 1:1 molar ratio of pyridine-4-yl precursor to diketobutanoate ester minimizes unreacted intermediates .

- Workup: Reduced-pressure distillation post-reaction achieves >90% purity, with yields up to 91.3% under optimized conditions .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: in DMSO- resolves pyridinyl protons (δ 8.5–9.0 ppm) and ester methyl groups (δ 3.7–3.9 ppm). confirms carbonyl carbons (δ 170–175 ppm) .

- X-Ray Diffraction: SHELX software refines crystal structures, particularly for resolving torsional angles in the pyridinyl-diketobutanoate moiety. Use high-resolution (<1.0 Å) data for accurate electron density mapping .

- LCMS: Monitor molecular ion peaks (e.g., m/z 229.5 [M+H]) and retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) .

Advanced: How can researchers address contradictory spectroscopic data between batches?

Methodological Answer:

Contradictions often arise from:

- Solvent Impurities: Ensure deuterated solvents (e.g., DMSO-) are >99.9% pure to avoid split peaks .

- Tautomerism: The diketobutanoate group may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR (25–60°C) to identify dynamic equilibria .

- Crystallographic Artifacts: Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to distinguish true structural variations from refinement errors .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Polymorphism: The pyridinyl group’s planarity promotes multiple packing modes. Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate the thermodynamically stable form .

- Twinned Crystals: Use SHELXD for twin-law identification and SHELXL for HKLF5 refinement to deconvolute overlapping reflections .

- Hydration: Store crystals under inert gas to prevent hydrate formation, which distorts unit cell parameters .

Advanced: How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?

Methodological Answer:

- Docking Studies: Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like cytochrome P450. Focus on hydrogen bonding (pyridinyl N) and hydrophobic interactions (methyl ester) .

- Kinetic Assays: Use stopped-flow spectroscopy to measure inhibition constants () under physiological pH (7.4). Adjust ionic strength to mimic intracellular conditions .

- Mutagenesis: Introduce point mutations (e.g., Ser → Ala in catalytic sites) to validate binding residues via IC shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.